4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17NO5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-2-23-17(22)15-12(11-6-4-3-5-7-11)10-24-16(15)18-13(19)8-9-14(20)21/h3-7,10H,2,8-9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
XZGANOSLDDHUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,4-Diketones
Reacting 1,4-diketones with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C generates 2,5-disubstituted thiophenes. For instance:
This method offers regioselectivity but requires precise control to avoid polysubstitution.
Paal-Knorr Thiophene Synthesis
Modifying the Paal-Knorr synthesis (using γ-diketones and H₂S) could yield 3,4-disubstituted thiophenes. A hypothetical pathway involves:
Yield optimization may require catalysts like BF₃·Et₂O.
Functionalization with Ethoxycarbonyl and Phenyl Groups
Phenyl Group Attachment
The phenyl group at position 4 is introduced via:
-
Friedel-Crafts Alkylation : Using benzene and AlCl₃ with a chlorinated intermediate.
-
Suzuki-Miyaura Coupling : A brominated thiophene reacts with phenylboronic acid under Pd catalysis.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Purification Techniques
-
Column Chromatography : Silica gel with EtOAc/hexane (3:7) eluent.
-
Recrystallization : Ethanol/water mixture for final product polishing.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Hydrolysis Reactions
The ethoxycarbonyl and amide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, 80°C, 4 hours | 4-((3-Carboxy-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid (carboxylic acid derivative) | |
| Amide Hydrolysis | Concentrated HCl, reflux, 12 hours | 3-(Ethoxycarbonyl)-4-phenylthiophen-2-amine + Succinic acid |
-
Ester hydrolysis proceeds quantitatively in basic conditions, forming a water-soluble carboxylate intermediate.
-
Amide hydrolysis requires prolonged heating with strong acids and yields fragmented products.
Nucleophilic Substitution
The ethoxycarbonyl group participates in nucleophilic acyl substitution:
-
Methanolysis replaces the ethoxy group with a methoxy group, retaining the thiophene backbone .
-
Aminolysis forms stable amide bonds, enabling applications in polymer chemistry .
Oxidation and Reduction
The thiophene ring and carbonyl groups are redox-active:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Thiophene Oxidation | H₂O₂, AcOH, 50°C | Sulfoxide and sulfone derivatives | |
| Carbonyl Reduction | NaBH₄, EtOH, 25°C | 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)butane-1,4-diol |
-
Oxidation of the thiophene sulfur atom occurs stepwise, forming sulfoxides (mild conditions) or sulfones (vigorous conditions).
-
Sodium borohydride selectively reduces the ketone group to a secondary alcohol.
Cyclization and Condensation
Intramolecular reactions form heterocyclic derivatives:
-
Cyclocondensation with phosphorus pentachloride generates fused pyrimidinone rings, enhancing bioactivity .
-
Hydrazide derivatives serve as precursors for Schiff base syntheses .
Salt Formation
The carboxylic acid group forms salts with bases:
Stability and Degradation
The compound decomposes under harsh conditions:
| Condition | Observation | Mechanism | Reference |
|---|---|---|---|
| Thermal (200°C) | Decarboxylation | Loss of CO₂ from the oxobutanoic acid | |
| UV Light | Thiophene ring cleavage | Radical-mediated bond dissociation |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural components suggest potential activity against various diseases:
- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.
- Antioxidant Properties : The presence of the phenylthiophen moiety may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Biochemical Tools
Due to its specific functional groups, this compound can serve as a biochemical probe in research:
- Enzyme Inhibition Studies : It can be utilized to study enzyme interactions and inhibition mechanisms due to its ability to form stable complexes with target proteins.
- Cellular Assays : The compound can be tested in cellular assays to evaluate its effects on cell viability, proliferation, and metabolic activity.
Materials Science
The unique chemical structure allows for potential applications in materials science:
- Polymer Synthesis : The compound can be used as a building block in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems or smart materials.
Case Study 1: Anti-inflammatory Effects
In a study conducted by Igidov et al. (2022), derivatives of 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid were evaluated for their anti-inflammatory effects using in vivo models. The results demonstrated significant reductions in inflammation markers following administration.
Case Study 2: Antioxidant Activity
Research by Shipilovskikh et al. (2021) highlighted the antioxidant potential of related compounds. In vitro assays showed that these compounds effectively scavenged free radicals, suggesting their utility in preventing oxidative damage.
Mechanism of Action
The mechanism of action of 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Key Differences :
- Conjugation : The α,β-unsaturated double bond in ’s compound may enhance reactivity or π-π stacking in biological systems.
Aromatic Substitution Variants
Key Differences :
- Electron-Withdrawing vs.
- Extended Conjugation : The acryloyl group in introduces a conjugated system, which may influence UV-Vis absorption and redox properties.
Functional Group Modifications
Key Differences :
Physicochemical and Spectroscopic Comparisons
- Melting Points: ’s compound: 188–190°C (orange solid) . ’s fluorophenyl analog: Not reported, but likely lower due to simpler structure.
- IR/NMR Data :
Biological Activity
4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid, also known by its CAS number 109164-42-3, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.39 g/mol. The compound features a thiophene ring, which is known for its diverse biological activity.
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory effects. A study by Siutkina et al. (2022) highlighted that similar compounds showed pronounced anti-inflammatory activity through inhibition of pro-inflammatory cytokines and pathways, suggesting that the target compound may possess similar properties .
2. Analgesic Properties
Research indicates that compounds with similar structures have been associated with analgesic effects. For instance, Shipilovskikh et al. (2013) reported that substituted 4-(het)aryl-4-oxo-2-thienylaminobut-2-enoic acids demonstrated notable analgesic activity in animal models, indicating that the target compound could also have pain-relieving properties .
3. Antimicrobial Activity
The antimicrobial potential of related compounds has been explored in several studies. For example, Sharavyeva et al. (2022) investigated the antimicrobial activity of substituted derivatives and found promising results against various bacterial strains . This suggests that the target compound may also exhibit antimicrobial properties.
The mechanisms underlying the biological activities of this compound are hypothesized to involve:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.
- Modulation of Cytokine Production : The ability to modulate cytokine levels may contribute to both anti-inflammatory and analgesic effects.
Case Studies
Q & A
Q. What are the common synthetic pathways for preparing 4-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)amino)-4-oxobutanoic acid?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Knoevenagel condensation : Reacting an aldehyde (e.g., substituted benzaldehyde) with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to form a conjugated enone intermediate .
- Thiophene functionalization : Introducing the ethoxycarbonyl and phenyl groups to the thiophene ring via electrophilic substitution or cross-coupling reactions .
- Amide coupling : Reacting the thiophene derivative with 4-oxobutanoic acid using coupling agents like DCC or EDC/HOBt to form the final product . Key parameters include solvent choice (e.g., ethanol for Knoevenagel), temperature control, and purification via column chromatography.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : and NMR confirm structural integrity, with specific signals for the ethoxycarbonyl group (~4.2 ppm for CH, ~1.3 ppm for CH) and thiophene protons (6.5–7.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 416.12 for CHNOS) .
Q. What are the primary biological targets or applications studied for this compound?
Derivatives of 4-oxobutanoic acid with fluorophenyl or thiophene groups are investigated for:
- Enzyme inhibition : Targeting enzymes like KYN-3-OHase (IC ~12.5 µM) for neuroprotective effects .
- Antimicrobial activity : Structural analogs show activity against bacterial strains via disruption of membrane integrity .
- Pharmaceutical intermediates : Potential use in synthesizing constrained peptides or kinase inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency compared to ethanol .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling reactions on the thiophene ring .
- By-product analysis : HPLC or TLC monitors side products (e.g., unreacted β-ketoester), guiding recrystallization or chromatographic purification .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking vs. assay discrepancies : If computational models predict strong binding to KYN-3-OHase but in vitro assays show weak activity, consider:
- Protonation state adjustments in docking simulations (e.g., accounting for pH-dependent ionization) .
- Solvent accessibility of the active site, which may limit ligand binding in crystallographic studies .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric hindrance : Bulky substituents on the thiophene ring (e.g., phenyl groups) slow nucleophilic attack at the 2-position .
- Electronic effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) activate the thiophene ring for electrophilic substitution but deactivate it for nucleophilic reactions .
- Reaction kinetics : Monitor via NMR to track substituent-dependent rate changes .
Q. What crystallographic challenges arise when analyzing hydrogen-bonding networks in this compound?
- Disorder in crystal packing : Flexible butanoic acid chains may lead to disordered regions, requiring high-resolution data (≤1.0 Å) and SHELXL refinement .
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) can produce varying hydrogen-bonding motifs, impacting solubility studies .
- Co-crystallization : Co-crystallizing with water or solvents clarifies hydrogen-bond donor/acceptor roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
